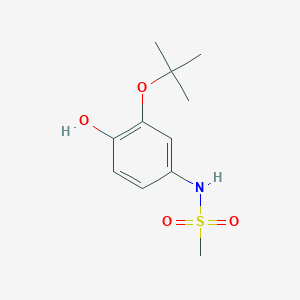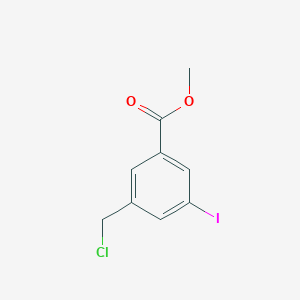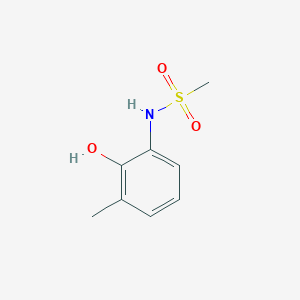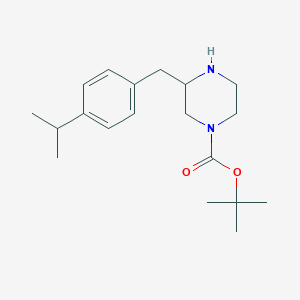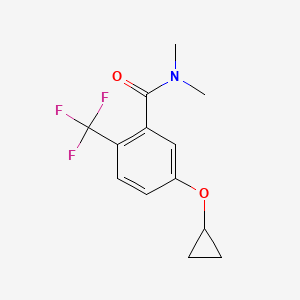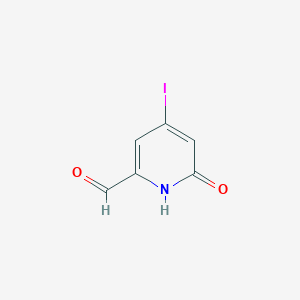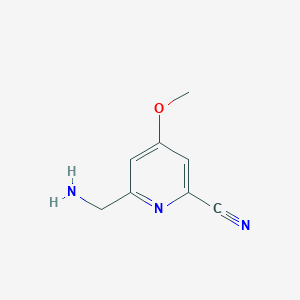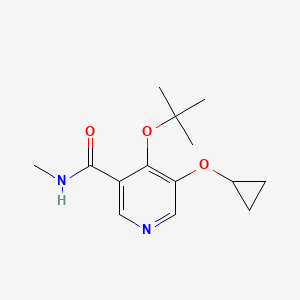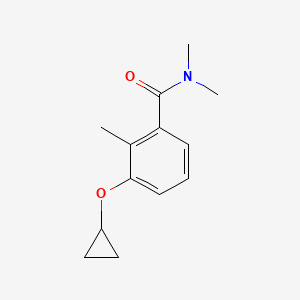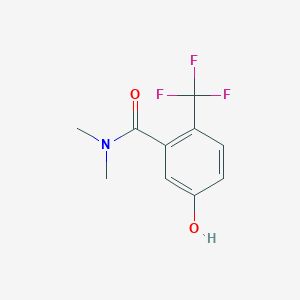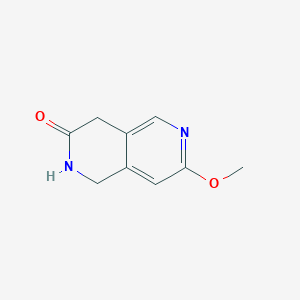
3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile: is an organic compound that features a five-membered heterocyclic ring system known as oxadiazole. This ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde derivatives with amidoximes in the presence of carbonyl diimidazoles (CDI) in toluene . Another method involves the use of nitrile oxides formed in situ from chlorinated benzaldoximes under basic conditions, which then undergo a [2+3]-cycloaddition with dipolarophiles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization and recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxadiazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, oxadiazole derivatives have shown potential as anticancer, antiviral, and antibacterial agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: The compound’s stability and reactivity make it suitable for use in the development of high-energy materials and as a component in various industrial applications .
Mecanismo De Acción
The mechanism of action of 3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes and receptors. The oxadiazole ring system is known to interact with hydrogen bond acceptors and donors, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Another regioisomer with distinct chemical properties and applications.
1,2,3-Oxadiazole: Less common but still of interest in certain chemical contexts
Uniqueness: 3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its formyl and nitrile groups provide versatile sites for further chemical modifications, enhancing its utility in various applications .
Propiedades
Fórmula molecular |
C10H5N3O2 |
|---|---|
Peso molecular |
199.17 g/mol |
Nombre IUPAC |
3-(5-formyl-1,2,4-oxadiazol-3-yl)benzonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-5-7-2-1-3-8(4-7)10-12-9(6-14)15-13-10/h1-4,6H |
Clave InChI |
OTVZLHHHSHCKRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=NOC(=N2)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


